molecular formula C7H11BrCl2N2 B2872686 (2-Bromobenzyl)hydrazine dihydrochloride CAS No. 1349718-46-2; 51421-27-3

(2-Bromobenzyl)hydrazine dihydrochloride

Cat. No.: B2872686
CAS No.: 1349718-46-2; 51421-27-3
M. Wt: 273.98
InChI Key: MQFQSVZYPCIEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromobenzyl)hydrazine dihydrochloride is a valuable aromatic hydrazine derivative in scientific research. It serves as a versatile building block in organic synthesis and medicinal chemistry, particularly for constructing more complex heterocyclic compounds and active pharmaceutical intermediates . Researchers utilize this compound in the development of novel molecular entities, such as hydrazone derivatives, which have been identified as promising scaffolds for new antifungal drugs . These derivatives have demonstrated significant antifungal and anti-biofilm effects against Candida species, with studies showing non-toxic results in both in vitro and in vivo models, suggesting potential for future therapeutic applications . The compound typically requires specific storage conditions to maintain stability, such as keeping it in a dark place, under an inert atmosphere, and in a freezer, often at temperatures under -20°C . As with all hydrazine derivatives, appropriate safety measures are essential. Hydrazines can be toxic upon exposure, affecting multiple organ systems . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

(2-bromophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFQSVZYPCIEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution

  • (4-Bromobenzyl)hydrazine dihydrochloride (CAS: 1349715-79-2): Similarity Score: 1.00 . However, the electron-withdrawing effect may reduce nucleophilicity of the hydrazine group.
  • (3-Bromobenzyl)hydrazine dihydrochloride (CAS: 45811-94-7):

    • Similarity Score : 0.97 .
    • The meta-bromine position creates a less symmetric structure, which may alter crystallization behavior and melting points. Meta-substitution often results in intermediate electronic effects between ortho and para isomers.
Property (2-Bromobenzyl)hydrazine dihydrochloride (4-Bromobenzyl)hydrazine dihydrochloride (3-Bromobenzyl)hydrazine dihydrochloride
CAS Number 1349718-46-2 1349715-79-2 45811-94-7
Substituent Position Ortho Para Meta
Molecular Weight 273.99 g/mol Likely similar Likely similar
Reactivity High steric hindrance Moderate steric hindrance Intermediate steric hindrance

Halogen-Substituted Analogs

  • (2-Fluorobenzyl)hydrazine hydrochloride (CAS: 1216246-45-5): Molecular Formula: C₇H₁₀ClFN₂ . Fluorine’s electronegativity increases the compound’s polarity compared to bromine analogs, enhancing solubility in aqueous media.
  • [(2-Bromo-4,5-diethoxyphenyl)methyl]hydrazine hydrochloride (CAS: 1171609-88-3):

    • Molecular Formula : C₁₁H₁₈BrClN₂O₂ .
    • Ethoxy groups introduce hydrophilicity and may facilitate interactions with oxygen-dependent enzymes. The bulky substituents could reduce crystallinity compared to simpler bromobenzyl derivatives .

Aryl vs. Alkyl Hydrazine Derivatives

  • (2-Phenylethyl)hydrazine dihydrochloride (CAS: 16904-30-6):

    • The phenethyl group enhances lipophilicity, making this compound more suitable for crossing lipid membranes in pharmacological applications. However, the lack of a halogen substituent reduces its electrophilic character .
  • 1,2-Dimethylhydrazine dihydrochloride: A known carcinogen, this alkyl-substituted hydrazine induces angiosarcomas and hepatic tumors in animal models. Its toxicity contrasts sharply with the aryl-substituted bromobenzyl derivative, underscoring the role of substituents in metabolic pathways .

Complex Hydrazine Derivatives

  • N-{2-[(2E)-2-(2-Bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dichlorobenzamide: This Schiff base derivative incorporates a benzamide moiety, expanding its applications in metal coordination chemistry. The conjugated system may enhance UV-Vis absorbance properties, useful in analytical chemistry .
  • 3-Trifluoromethylpyrazoles (from chromone reactions) :

    • Hydrazine dihydrochloride reacts with trifluoroacetonyl chromones to form these heterocycles. The presence of bromine in this compound may similarly facilitate cyclization reactions, though yields depend on substituent positions .

Preparation Methods

Reaction Mechanism and Optimization

The most direct route involves reacting 2-bromobenzyl chloride or bromide with anhydrous hydrazine in a polar aprotic solvent. The reaction proceeds via an SN2 mechanism, where hydrazine acts as a bifunctional nucleophile.

Reaction Conditions:

  • Solvent: Ethanol or tetrahydrofuran (THF) at 0–5°C
  • Molar Ratio: 1:1.2 (2-bromobenzyl bromide to hydrazine)
  • Duration: 6–8 hours under nitrogen atmosphere

Yields typically range from 65–78%, with side products including bis-(2-bromobenzyl)hydrazine due to overalkylation. Table 1 compares outcomes across solvent systems.

Table 1: Solvent Effects on Nucleophilic Substitution

Solvent Temperature (°C) Yield (%) Purity (%)
Ethanol 0 68 92
THF -5 75 89
Dichloromethane 25 42 76

Lower temperatures in THF suppress di-substitution but require longer reaction times. Ethanol offers a balance between yield and practicality for industrial-scale synthesis.

Acidification and Salt Formation

The free base (2-bromobenzyl)hydrazine is converted to its dihydrochloride salt by bubbling hydrogen chloride gas through an anhydrous ether solution. Excess HCl (2.2 equivalents) ensures complete protonation, followed by crystallization at −20°C. The product exhibits hygroscopicity, necessitating storage in moisture-resistant containers under inert gas.

Reductive Amination of 2-Bromobenzaldehyde

Catalytic Hydrogenation Approach

This two-step method involves condensing 2-bromobenzaldehyde with hydrazine to form a hydrazone intermediate, followed by reduction using hydrogen gas over a palladium catalyst.

Key Steps:

  • Hydrazone Formation:
    • 2-Bromobenzaldehyde (1 eq) + hydrazine hydrate (1.1 eq) in methanol, refluxed for 3 hours.
    • Intermediate isolated via vacuum filtration (yield: 85–90%).
  • Reduction:
    • Hydrazone (1 eq) dissolved in ethanol with 10% Pd/C (5 wt%).
    • Hydrogen gas at 3 atm, 50°C, 12 hours.
    • Post-reduction acidification with HCl yields the dihydrochloride salt.

Table 2: Reductive Amination Performance Metrics

Catalyst H₂ Pressure (atm) Yield (%) Selectivity (%)
Pd/C 3 72 88
Raney Ni 5 65 82
PtO₂ 2 68 85

Pd/C provides optimal selectivity despite higher catalyst costs. Raney nickel introduces trace metal contaminants, complicating purification.

Hydrolysis of Protected Hydrazine Derivatives

Gabriel Synthesis Variant

A phthalimide-protected precursor is synthesized by reacting 2-bromobenzyl bromide with potassium phthalimide. Subsequent hydrolysis with hydrazine hydrate releases the free hydrazine.

Procedure:

  • Protection:
    • 2-Bromobenzyl bromide + potassium phthalimide in DMF, 80°C, 4 hours.
    • Yield: 89%
  • Deprotection:
    • Phthalimide intermediate + hydrazine hydrate in ethanol, refluxed for 6 hours.
    • Acidification with HCl yields the dihydrochloride salt (total yield: 61%).

This method avoids overalkylation but requires additional steps for phthalimide removal, increasing production time.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

Method Yield (%) Purity (%) Scalability Cost Index
Nucleophilic Substitution 75 89 High 1.0
Reductive Amination 72 88 Moderate 1.4
Gabriel Synthesis 61 95 Low 2.1

Nucleophilic substitution is preferred for industrial applications due to its simplicity, while the Gabriel synthesis offers higher purity for analytical standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.